Roxarsone

Description

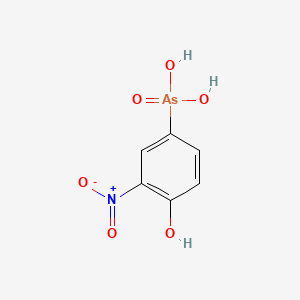

Roxarsone is an organoarsonic acid where the organyl group is 4-hydroxy-3-nitrophenyl. It has a role as a coccidiostat, an antibacterial drug, an agrochemical and an animal growth promotant. It is an organoarsonic acid and a member of 2-nitrophenols. It is functionally related to a phenylarsonic acid.

This compound is an organoarsenic molecule added to poultry feed. The addition of this compound to poultry feed improves weight gain and feed efficiency as well as prevent the growth of coccidian parasites. The drug is also approved in the United States for use in pigs.

This compound is used to control enteric infections in chicken and to improve growth and feed efficiency. This compound is a fda approved additive for chicken, turkey and swine feeds.

An arsenic derivative which has anticoccidial action and promotes growth in animals.

Properties

IUPAC Name |

(4-hydroxy-3-nitrophenyl)arsonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6AsNO6/c9-6-2-1-4(7(10,11)12)3-5(6)8(13)14/h1-3,9H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVJITFPVVRMHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[As](=O)(O)O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6AsNO6 | |

| Record name | 4-HYDROXY-3-NITROPHENYL ARSONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20507 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020956 | |

| Record name | 4-Hydroxy-3-nitrophenylarsonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-hydroxy-3-nitrophenyl arsonic acid appears as pale yellow crystals or light tan powder. (NTP, 1992), Pale yellow solid; [Merck Index] Fine yellow crystals; [MSDSonline], Solid | |

| Record name | 4-HYDROXY-3-NITROPHENYL ARSONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20507 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Roxarsone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3468 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Roxarsone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033205 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), Slightly sol in cold water; freely sol in methanol, ethanol, acetic acid, acetone, alkalies; sol in about 30 parts boiling water; insol in ether, ethyl acetate; sparingly sol in dil mineral acids. | |

| Record name | 4-HYDROXY-3-NITROPHENYL ARSONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20507 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-NITRO-4-HYDROXYPHENYLARSONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4296 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Tufts of pale-yellow needles or rhombohedral plates from water, Pale-yellow crystals | |

CAS No. |

121-19-7 | |

| Record name | 4-HYDROXY-3-NITROPHENYL ARSONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20507 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Roxarsone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Roxarsone [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roxarsone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11458 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | roxarsone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | roxarsone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arsonic acid, As-(4-hydroxy-3-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxy-3-nitrophenylarsonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Roxarsone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROXARSONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5GU9YQL7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-NITRO-4-HYDROXYPHENYLARSONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4296 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Roxarsone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033205 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

greater than 572 °F (NTP, 1992), 300 °C | |

| Record name | 4-HYDROXY-3-NITROPHENYL ARSONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20507 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Roxarsone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033205 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Roxarsone in Poultry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roxarsone (3-nitro-4-hydroxyphenylarsonic acid), an organoarsenic compound, has been historically utilized in the poultry industry as a feed additive to promote growth, improve feed efficiency, and control coccidiosis. While its use has been largely discontinued in many regions due to concerns over arsenic residues in poultry products and the environment, a comprehensive understanding of its mechanism of action remains critical for the development of safer and more effective alternatives. This technical guide synthesizes the current scientific understanding of this compound's multifaceted mechanism of action in poultry, focusing on its direct physiological effects and its role as an anticoccidial agent. We present a detailed analysis of its impact on host gene expression, particularly those related to the immune system, and its efficacy against Eimeria parasites. This document provides quantitative data from key studies, detailed experimental protocols, and visual representations of the proposed pathways and experimental workflows to serve as a valuable resource for the scientific community.

Growth Promotion and Feed Efficiency: An Indirect Mechanism via Immune Modulation

While initially thought to have a direct growth-promoting effect, evidence strongly suggests that this compound's benefits to poultry performance are primarily a consequence of its anticoccidial and immunomodulatory activities. By controlling the parasitic load of Eimeria species, this compound mitigates the pathological damage to the intestinal tract, thereby improving nutrient absorption and overall health.

A pivotal study utilizing microarray analysis of chicken breast muscle revealed that this compound supplementation leads to the differential expression of numerous genes, a significant portion of which are associated with the immune response.[1][2] This suggests that this compound may enhance the bird's ability to manage subclinical infections, reducing the metabolic expenditure on immune defense and redirecting energy towards growth and muscle development.

Gene Expression Modulation

Microarray analysis of breast muscle from broilers fed a diet supplemented with this compound identified 30 consistently up- or downregulated genes.[1] Of the 13 well-documented genes, 11 (85%) were related to immunity, with the remaining two associated with energy metabolism.[1] This indicates a strong influence of this compound on the immune status of the chicken.

dot

Anticoccidial Mechanism of Action

This compound's most well-documented and direct therapeutic effect in poultry is its activity against coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria.

Efficacy Against Eimeria Species

This compound has demonstrated significant efficacy in controlling infections from several Eimeria species, most notably Eimeria tenella and Eimeria brunetti.[3][4][5] Its administration in feed reduces lesion scores in the ceca and intestines, decreases oocyst shedding, and mitigates the negative impacts of the disease on weight gain and feed conversion.[3][4][6] The beneficial effect of this compound on chicken pigmentation is also largely attributed to its anticoccidial action, as the disease impairs nutrient absorption and can lead to pale bird syndrome.[6][7]

While the precise biochemical mechanism of this compound's action against Eimeria is not fully elucidated, it is believed to interfere with the parasite's metabolism. Organoarsenicals, in general, are known to inhibit various enzymes, and it is plausible that this compound targets a critical metabolic pathway within the parasite.[8]

dot

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound on broiler performance.

Table 1: Effect of this compound on Broiler Performance (46 days)

| Treatment | 46-day Body Weight (g) | Feed Efficiency | Mortality (%) |

| Narasin (80 mg/kg) | 1571 | 2.27 | 1.05 |

| Narasin + Bacitracin | 1603 | 2.23 | 3.68 |

| Narasin + this compound | 1592 | 2.03 | 4.38 |

| Narasin + Bacitracin + this compound | 1624 | 2.19 | 3.18 |

Data adapted from a study evaluating combinations of narasin, this compound, and bacitracin.[9]

Table 2: Anticoccidial Efficacy of this compound against Eimeria brunetti

| Treatment Group | Weight Gain (g) at 7 days post-infection | Feed Conversion at 7 days post-infection | Lesion Score (0-4) |

| Inoculated, Unmedicated | 100 | 2.02 | 2.8 |

| Inoculated, this compound (0.005%) | 129 | 1.69 | 1.2 |

| Uninoculated, Unmedicated | 145 | 1.55 | 0 |

| Uninoculated, this compound (0.005%) | 147 | 1.54 | 0 |

Data adapted from a laboratory experiment on the efficacy of this compound against E. brunetti infection.[3]

Experimental Protocols

Gene Expression Analysis via Microarray

Objective: To identify genes in broiler chicken breast muscle that are differentially expressed in response to this compound supplementation.

Experimental Design:

-

Animals and Diets: Day-old broiler chickens are randomly assigned to a control group (basal diet) and a treatment group (basal diet supplemented with this compound, e.g., 45.4 g/ton ).

-

Feeding Period: Chickens are fed their respective diets for a specified period, typically several weeks (e.g., up to 7 weeks).

-

Sample Collection: At various time points (e.g., weekly), a subset of chickens from each group is euthanized, and breast muscle tissue is collected and immediately stored in liquid nitrogen or a nucleic acid stabilizing solution.

-

RNA Extraction: Total RNA is extracted from the muscle tissue using a commercial RNA extraction kit according to the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.

-

Microarray Hybridization: Labeled cRNA is synthesized from the total RNA and hybridized to a chicken-specific gene expression microarray chip.

-

Data Analysis: The microarray chips are scanned, and the resulting data is normalized. Statistical analysis is performed to identify genes with a significant change in expression (e.g., fold change ≥1.5 or ≤0.6, P < 0.05, false discovery rate ≤0.05) between the control and this compound-treated groups.[1]

-

Validation: The expression levels of a subset of differentially expressed genes are validated using real-time quantitative PCR (RT-qPCR).

dot

Anticoccidial Efficacy Trial (Eimeria Challenge Model)

Objective: To evaluate the efficacy of this compound in controlling coccidiosis in broiler chickens.

Experimental Design:

-

Animals and Housing: Day-old broiler chicks are raised in a coccidia-free environment in wire-floored battery cages to prevent natural infection.

-

Treatment Groups: Chicks are divided into several groups, typically including:

-

Uninoculated, Unmedicated Control

-

Uninoculated, Medicated (this compound)

-

Inoculated, Unmedicated Control

-

Inoculated, Medicated (this compound)

-

-

Medication: Medicated groups receive a diet containing a specific concentration of this compound (e.g., 0.005%) for a period before and after the experimental infection.

-

Infection: At a specified age (e.g., 14 days), birds in the inoculated groups are orally challenged with a known number of sporulated Eimeria oocysts (e.g., 200,000 E. brunetti oocysts).[3]

-

Data Collection:

-

Performance: Body weight and feed consumption are measured to calculate weight gain and feed conversion ratio at set intervals post-infection (e.g., 7 and 14 days).

-

Lesion Scoring: At a specific time post-infection (e.g., 7 days), a subset of birds from each group is euthanized, and the intestines (or ceca, depending on the Eimeria species) are examined for lesions, which are scored on a scale (e.g., 0 to 4).

-

Mortality: Daily mortality is recorded.

-

-

Statistical Analysis: Data on weight gain, feed conversion, and lesion scores are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the significance of the effects of this compound.

dot

Conclusion

The mechanism of action of this compound in poultry is multifaceted, with its primary benefits for growth and feed efficiency stemming from its potent anticoccidial activity and its influence on the host's immune system. By controlling parasitic infections and modulating the expression of immunity-related genes, this compound helps to maintain gut health and allows for the efficient allocation of metabolic resources to growth. While the use of this compound is now limited due to arsenic-related concerns, the insights gained from studying its mechanisms of action provide a valuable framework for the development of novel, safer alternatives for enhancing poultry health and productivity. Future research should focus on elucidating the specific molecular targets of this compound in both the host and the parasite to further refine our understanding and guide the development of next-generation feed additives.

References

- 1. Microarray analysis revealed that immunity-associated genes are primarily regulated by this compound in promoting broiler chicken (Gallus gallus domesticus) growth [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Effect of narasin and this compound combinations on Eimeria tenella infections in floor pen-raised broilers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Effects of this compound on pigmentation and coccidiosis in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Response of broiler chickens to dietary supplementation with this compound and bacitracin methylene disalicylate in diets containing narasin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. extension.okstate.edu [extension.okstate.edu]

The Environmental Fate of Roxarsone in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxarsone (3-nitro-4-hydroxyphenylarsonic acid), an organoarsenic compound, has been extensively used as a feed additive in the poultry industry to promote growth and prevent disease.[1] Consequently, significant quantities of this compound are excreted in poultry litter, which is often applied to agricultural lands as fertilizer.[2][3] This practice has raised environmental concerns due to the potential for arsenic contamination of soil and water resources.[4][5] This technical guide provides an in-depth overview of the environmental fate of this compound in soil, focusing on its transformation, degradation, mobility, and the key factors influencing these processes. The information is intended for researchers, scientists, and drug development professionals to support risk assessment and the development of sustainable agricultural practices.

Transformation and Degradation of this compound in Soil

Upon entering the soil environment, this compound undergoes a variety of transformation and degradation processes, mediated by both biotic and abiotic factors.[4][6] These processes are critical in determining the ultimate fate and toxicity of the arsenic species in the soil.

Microbial Degradation

Microorganisms play a pivotal role in the degradation of this compound in soil.[7] The degradation is significantly more rapid and efficient under anaerobic conditions compared to aerobic conditions.[4][8] Soil sterilization has been shown to markedly decrease the degradation of this compound, confirming the essential role of microbial activity.[7]

The primary microbial degradation pathway involves the reduction of the nitro group on the this compound molecule to an amino group, forming 3-amino-4-hydroxyphenylarsonic acid (HAPA).[4][9] Further degradation can lead to the cleavage of the carbon-arsenic (C-As) bond, releasing more toxic inorganic arsenic species, primarily arsenate (As(V)) and arsenite (As(III)).[4][7] Other identified metabolites include monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA).[4]

Several bacterial genera have been identified as being involved in this compound degradation, including Bacillus, Paenibacillus, Arthrobacter, Lysobacter, and Alkaliphilus.[7][10] Clostridium species, in particular, have been shown to rapidly transform this compound under anaerobic conditions.[1][9]

Abiotic Degradation

Abiotic processes, including photolysis and chemical reactions, also contribute to the transformation of this compound in the soil environment.[4]

-

Photodegradation: Light can induce the degradation of this compound, particularly in the presence of photosensitizers such as nitrate and dissolved organic matter.[4][11] Photolysis can lead to the cleavage of the C-As bond, releasing As(III), which can then be oxidized to the less mobile and less toxic As(V).[4][11] The rate of photodegradation is influenced by pH, with higher rates observed at higher pH levels.[4]

-

Chemical Degradation: Chemical reactions, particularly with metal ions like copper and iron, can also transform this compound.[4]

The transformation pathways of this compound in soil are complex and result in a variety of arsenic species with different toxicities and mobilities. The following diagram illustrates the key transformation pathways.

Mobility and Sorption of this compound in Soil

The mobility of this compound and its transformation products in soil is a critical factor determining their potential to leach into groundwater or be taken up by plants. Mobility is primarily controlled by sorption processes, which are influenced by soil properties and environmental conditions.

This compound generally exhibits strong adsorption to soil components, particularly metal oxides (e.g., goethite, aluminum oxides) and clay minerals.[4][12] The arsenate group in the this compound molecule plays a significant role in its adsorption, leading to sorption behavior similar to that of inorganic As(V).[4]

Several factors influence the sorption of this compound in soil:

-

Soil Composition: Soils with higher content of iron and aluminum oxides and clays tend to have a higher capacity for this compound sorption.[4][12]

-

pH: Adsorption is generally more favorable at neutral to acidic pH.[12]

-

Dissolved Organic Matter (DOM): DOM can compete with this compound for adsorption sites on soil minerals, thereby increasing its mobility.[4]

-

Competing Ions: Phosphate, which has a similar chemical structure to the arsenate group, can compete with this compound for adsorption sites, leading to increased desorption and mobility.[12]

The strongly bound arsenic in soil often correlates with iron content, suggesting sorption or coprecipitation with iron minerals.[3][13] In contrast, weakly bound, water-soluble arsenic is more readily mobilized and poses a greater risk for transport to water bodies.[2][13]

Quantitative Data on this compound Fate in Soil

The following tables summarize quantitative data from various studies on the degradation kinetics and transformation of this compound in soil.

Table 1: Degradation Half-Lives of Extractable this compound in Different Soils

| Soil Type | Incubation Conditions | Half-Life (days) | Reference |

| Red Soil (C-Soil) | Various moisture and nutrient conditions | 130 - 394 | [14] |

| Yellow-Brown Soil (H-Soil) | Various moisture and nutrient conditions | 4 - 94 | [14] |

Table 2: this compound Degradation under Different Environmental Conditions

| Initial this compound Concentration (mg/kg) | Time for Complete Degradation (hours) | Environmental Condition | Reference |

| 50 | 28 | Anaerobic | [8] |

| 100 | 28 | Anaerobic | [8] |

| 200 | 36 | Anaerobic | [8] |

| 400 | 44 | Anaerobic | [8] |

| Not specified | 48 (complete degradation) | Dark Anaerobic | [15] |

| Not specified | 288 (79.9% degradation) | Dark Aerobic | [15] |

| Not specified | 288 (94.5% degradation) | Light Aerobic | [15] |

Experimental Protocols

Understanding the methodologies used to study the environmental fate of this compound is crucial for interpreting research findings and designing new experiments.

Soil Incubation Studies

A common approach to investigate this compound degradation is through soil incubation experiments.

Detailed Protocol:

-

Soil Collection and Preparation: Soil samples are collected from the field, air-dried, and sieved to remove large debris.

-

Spiking: A known concentration of this compound, dissolved in a suitable solvent (e.g., deionized water), is added to the soil and thoroughly mixed to ensure homogeneity.

-

Incubation: The treated soil is placed in incubation vessels (e.g., flasks, microcosms) and maintained under controlled conditions. These conditions can be varied to study the effects of factors such as temperature, moisture content, and aeration (aerobic vs. anaerobic).

-

Sampling: At predetermined time intervals, subsamples of the soil are collected for analysis.

-

Extraction: Arsenic species are extracted from the soil samples using an appropriate extraction solution. A common and effective extractant is a mixture of phosphoric acid and sodium dihydrogen phosphate.[16][17]

-

Analysis: The concentrations of this compound and its transformation products in the extracts are determined using analytical techniques such as High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).[16]

Analytical Methodology: HPLC-ICP-MS

HPLC-ICP-MS is the preferred method for the speciation analysis of arsenic compounds in environmental samples.

-

High-Performance Liquid Chromatography (HPLC): This technique separates the different arsenic species (e.g., this compound, HAPA, As(III), As(V), MMA, DMA) based on their different affinities for a stationary phase in a chromatography column.[16]

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): The separated arsenic species from the HPLC are then introduced into the ICP-MS, which atomizes and ionizes the arsenic atoms. The mass spectrometer then detects and quantifies the arsenic based on its mass-to-charge ratio, providing high sensitivity and element-specific detection.[16]

Conclusion

The environmental fate of this compound in soil is a complex interplay of microbial and abiotic processes that lead to its transformation and degradation. The primary degradation pathway involves the microbial reduction of this compound to HAPA and the subsequent release of inorganic arsenic. The mobility of this compound and its metabolites is largely controlled by sorption to soil minerals, which is influenced by soil properties and environmental conditions. Understanding these processes is essential for assessing the environmental risks associated with the agricultural use of poultry litter containing this compound and for developing strategies to mitigate potential arsenic contamination. Further research is needed to fully elucidate the degradation pathways under various environmental conditions and to assess the long-term fate of this compound-derived arsenic in different soil types.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Environmental fate of this compound in poultry litter. Part II. Mobility of arsenic in soils amended with poultry litter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Biotransformation of 3-nitro-4-hydroxybenzene arsonic acid (this compound) and release of inorganic arsenic by Clostridium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Photodegradation of this compound in poultry litter leachates [pubs.usgs.gov]

- 12. Surface adsorption of organoarsenic this compound and arsanilic acid on iron and aluminum oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Natural degradation of this compound in contrasting soils: Degradation kinetics and transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 16. researchgate.net [researchgate.net]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

Transformation of Roxarsone in Sediments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the transformation of Roxarsone, an organoarsenic compound formerly used as a poultry feed additive, within sediment environments. Understanding the fate and transformation of this compound is critical for assessing its environmental impact, as its degradation can lead to the formation of more mobile and toxic inorganic arsenic species. This document details the transformation pathways, summarizes quantitative data from key studies, and provides comprehensive experimental protocols for the analysis of this compound and its metabolites in sediment.

Introduction

This compound (3-nitro-4-hydroxyphenylarsonic acid) can enter terrestrial and aquatic environments through the application of poultry litter as fertilizer. In these environments, particularly in anoxic sediments, this compound undergoes microbial and abiotic transformations. These processes are influenced by a variety of environmental factors, including redox potential, temperature, and the presence of organic matter. The primary transformation products include 3-amino-4-hydroxyphenylarsonic acid (HAPA), N-acetyl-4-hydroxy-m-arsanilic acid (N-AHPAA), and inorganic arsenic species such as arsenite (As(III)) and arsenate (As(V)).

Transformation Pathways

Under anaerobic conditions, the transformation of this compound is primarily a microbial process. The dominant pathway involves the reduction of the nitro group on the phenyl ring to an amino group, forming HAPA. Subsequently, the carbon-arsenic (C-As) bond in HAPA can be cleaved, releasing inorganic arsenic.

Quantitative Data on this compound Transformation

The rate and extent of this compound transformation in sediments are influenced by initial concentration, microbial activity, and environmental conditions. The following tables summarize quantitative data from various studies.

Table 1: Degradation of this compound in Anaerobic Batch Experiments

| Initial this compound Concentration (mg/kg) | Time for Complete Degradation (hours) | Reference Microbial Consortium |

| 50 | 28 | Anaerobic bacterial consortium |

| 100 | 28 | Anaerobic bacterial consortium |

| 200 | 36 | Anaerobic bacterial consortium |

| 400 | 44 | Anaerobic bacterial consortium |

| Data from a study on an isolated anaerobic bacterial consortium demonstrating the degradation potential at various concentrations.[1] |

Table 2: this compound Transformation in Anaerobic Microcosms (15-day incubation)

| Condition | This compound Degradation (%) | Key Transformation Products |

| With Nutrients | 90 | Inorganic Arsenic Species |

| Without Nutrients | 50 | Not specified |

| This study highlights the importance of nutrient availability for the microbial degradation of this compound.[2] |

Table 3: Arsenic Speciation in an Upflow Anaerobic Granular Blanket Reactor Effluent

| Parameter | Concentration | Notes |

| Influent this compound | 5.0 mg/L | - |

| Effluent Total Arsenic | ~0.75 mg/L | - |

| Organoarsenicals in Effluent | 82.9 - 98.5% | The majority of arsenic in the effluent remained in organic forms.[3][4] |

| Maximum Arsenic Volatilization Rate | 32.6 µg-As/kg-VS/day | Indicates some conversion to volatile arsenic species.[3][4] |

| This table presents data from a continuous flow system, providing insights into this compound fate in a bioreactor setting.[3][4] |

Experimental Protocols

This section details the methodologies for conducting sediment incubation studies and for the subsequent extraction and analysis of this compound and its transformation products.

Anaerobic Sediment Microcosm Incubation

This protocol describes a typical batch experiment to study the anaerobic transformation of this compound in sediment.

Materials:

-

Fresh sediment, collected from the field and stored at 4°C.

-

Site water, filtered.

-

This compound stock solution of known concentration.

-

Serum bottles (e.g., 120 mL) with Teflon-lined septa and aluminum crimp caps.

-

Nitrogen gas (high purity).

-

Incubator.

Procedure:

-

Sediment Preparation: Homogenize the collected sediment to ensure uniformity.

-

Microcosm Setup: In an anaerobic glovebox, add a predetermined amount of wet sediment (e.g., 50 g) and site water (e.g., 50 mL) to each serum bottle.

-

Spiking: Add the this compound stock solution to achieve the desired initial concentration. Include control microcosms without this compound and sterile controls (e.g., autoclaved sediment) to distinguish between biotic and abiotic transformation.

-

Creating Anaerobic Conditions: Seal the bottles with septa and crimp caps. Remove the bottles from the glovebox and purge the headspace with nitrogen gas for approximately 15-20 minutes to ensure anaerobic conditions.

-

Incubation: Place the microcosms in an incubator at a constant temperature (e.g., 25°C) in the dark.

-

Sampling: At specified time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), sacrifice triplicate microcosms for analysis.

-

Sample Preservation: Immediately upon opening, centrifuge the samples to separate the porewater and sediment. Freeze both fractions at -20°C until extraction and analysis.

Extraction and Speciation Analysis

This protocol outlines the extraction of arsenic species from sediment and their subsequent quantification using High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).

Materials:

-

Sediment samples from the incubation experiment.

-

Extraction solution: e.g., a mixture of phosphoric acid and sodium dihydrogen phosphate.

-

Centrifuge and centrifuge tubes.

-

Syringe filters (0.45 µm).

-

HPLC-ICP-MS system.

-

Arsenic species standards (this compound, HAPA, As(III), As(V), etc.).

Extraction Procedure:

-

Weigh a known amount of freeze-dried sediment (e.g., 1 g) into a centrifuge tube.

-

Add a specific volume of the extraction solution (e.g., 10 mL).

-

Shake the tubes on a mechanical shaker for a defined period (e.g., 16 hours).

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for analysis.

HPLC-ICP-MS Analysis:

-

Chromatographic Separation:

-

Column: Anion-exchange column (e.g., Hamilton PRP-X100).

-

Mobile Phase: A gradient elution using two eluents is common. For example, Eluent A: ammonium phosphate buffer and Eluent B: ammonium phosphate buffer with a higher concentration or an organic modifier.

-

Flow Rate: Typically around 1.0 mL/min.

-

Injection Volume: 50-100 µL.

-

-

ICP-MS Detection:

-

The ICP-MS is used as an arsenic-specific detector.

-

Monitor the m/z ratio of 75 for arsenic.

-

Optimize plasma conditions (e.g., RF power, gas flows) for maximum sensitivity.

-

-

Quantification:

-

Prepare a multi-point calibration curve using the arsenic species standards.

-

Identify and quantify the arsenic species in the samples based on their retention times and peak areas compared to the standards.

-

Conclusion

The transformation of this compound in sediments is a complex process that results in the formation of several metabolites, most notably the more toxic inorganic arsenic species. The rate and pathways of these transformations are highly dependent on the local biogeochemical conditions. The experimental protocols outlined in this guide provide a framework for researchers to investigate the fate of this compound and other organoarsenic compounds in sedimentary environments. Further research is needed to fully elucidate the microbial communities and enzymatic processes involved in these transformations and to assess the long-term ecological risks associated with the land application of arsenic-containing agricultural wastes.

References

The Aquatic Toxicity of Roxarsone and Its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roxarsone, an organoarsenic compound formerly used as a feed additive in the poultry industry, and its subsequent degradation and metabolic products, pose a significant ecotoxicological risk to aquatic environments. This technical guide provides a comprehensive overview of the aquatic toxicity of this compound and its primary metabolites, including inorganic arsenic [arsenate (As(V)) and arsenite (As(III))], methylated arsenicals [monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA)], and other degradation products such as 3-amino-4-hydroxyphenylarsonic acid (HAPA) and N-acetyl-4-hydroxy-m-arsanilic acid. This document synthesizes available quantitative toxicity data, details standard experimental protocols for aquatic toxicity testing, and visualizes key metabolic and signaling pathways to serve as a critical resource for environmental researchers, toxicologists, and drug development professionals.

Introduction

The extensive use of this compound in animal agriculture has led to its introduction into the environment, primarily through the land application of poultry litter as fertilizer.[1] In aquatic ecosystems, this compound undergoes biotransformation and degradation into various arsenic-containing compounds, each with a distinct toxicological profile.[2][3] Understanding the aquatic toxicity of this compound and its metabolites is crucial for assessing the environmental risks associated with its historical use and for developing effective remediation strategies. This guide provides an in-depth analysis of the current scientific understanding of this complex issue.

Quantitative Toxicity Data

The toxicity of arsenic compounds to aquatic organisms is highly dependent on the specific chemical form, the test species, and the experimental conditions. The following tables summarize the available quantitative data for this compound and its key metabolites.

Table 1: Aquatic Toxicity of this compound

| Test Organism | Endpoint | Duration | Concentration (mg/L) | Reference |

| Daphnia magna (Water Flea) | LC50 | 48h | 8.8 | [4] |

| Selenastrum capricornutum (Green Algae) | EC50 | 96h | 0.731 | [5] |

| Zebrafish (Danio rerio) Embryo | LC50 | 96h | >100 | [6] |

Table 2: Aquatic Toxicity of Inorganic Arsenic

| Compound | Test Organism | Endpoint | Duration | Concentration (mg/L) | Reference |

| Arsenite (As(III)) | Daphnia magna | LC50 | 48h | 1.58 | [7] |

| Arsenate (As(V)) | Daphnia magna | LC50 | 48h | 1.72 | [7] |

| Arsenite (As(III)) | Rainbow Trout (Oncorhynchus mykiss) | LC50 | 96h | 13.3 | [8] |

| Arsenate (As(V)) | Rainbow Trout (Oncorhynchus mykiss) | LC50 | 96h | 10.8 | [8] |

| Arsenite (As(III)) | Selenastrum capricornutum | EC50 | 72h | 0.08 | [9] |

| Arsenate (As(V)) | Selenastrum capricornutum | EC50 | 72h | 0.16 | [9] |

Table 3: Aquatic Toxicity of Methylated Arsenicals

| Compound | Test Organism | Endpoint | Duration | Concentration (mg/L) | Reference |

| Monomethylarsonic acid (MMA) | Selenastrum capricornutum | EC50 | 72h | 12.4 | [9] |

| Dimethylarsinic acid (DMA) | Selenastrum capricornutum | EC50 | 72h | 35.7 | [9] |

| Dimethylarsinic acid (DMA) | Daphnia magna | EC50 | 48h | 5.9 | [7] |

Table 4: Aquatic Toxicity of Other this compound Metabolites

Quantitative toxicity data for 3-amino-4-hydroxyphenylarsonic acid (HAPA) and N-acetyl-4-hydroxy-m-arsanilic acid in specific aquatic organisms are limited in publicly available literature.

Experimental Protocols

The assessment of aquatic toxicity is conducted following standardized guidelines to ensure data quality and comparability. The most widely accepted protocols are those developed by the Organisation for Economic Co-operation and Development (OECD), the American Society for Testing and Materials (ASTM), and the International Organization for Standardization (ISO).

General Principles of Aquatic Toxicity Testing

Acute aquatic toxicity tests are typically conducted to determine the concentration of a substance that is lethal to 50% of the test organisms (LC50) or causes a sublethal effect in 50% of the organisms (EC50) over a short period, usually 24 to 96 hours. Chronic tests, on the other hand, evaluate the effects of longer-term exposure on survival, growth, and reproduction, often determining the No-Observed-Effect-Concentration (NOEC) and the Lowest-Observed-Effect-Concentration (LOEC).

A general workflow for aquatic toxicity testing is illustrated below:

Key Standardized Test Guidelines

-

OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. This guideline describes a method to assess the toxicity of substances to freshwater algae, typically over 72 hours, by measuring the inhibition of growth.

-

OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test. This is a 48-hour static test that determines the concentration at which a substance immobilizes 50% of the tested daphnids.

-

OECD Test Guideline 203: Fish, Acute Toxicity Test. This guideline details a 96-hour test, which can be static, semi-static, or flow-through, to determine the lethal concentration of a substance to fish.

-

ASTM E729: Standard Guide for Conducting Acute Toxicity Tests on Test Materials with Fishes, Macroinvertebrates, and Amphibians. This guide provides procedures for conducting static, renewal, and flow-through acute toxicity tests.

-

ISO 7346-1: Water quality — Determination of the acute lethal toxicity of substances to a freshwater fish [Brachydanio rerio Hamilton-Buchanan (Teleostei, Cyprinidae)] — Part 1: Static method. This standard specifies a static test method for determining the acute lethal toxicity to zebrafish.

Biotransformation of this compound in the Aquatic Environment

This compound is not persistent in its original form in the aquatic environment and undergoes various transformation processes, both biotic and abiotic, leading to the formation of several metabolites. The primary transformation pathways include the reduction of the nitro group and the cleavage of the carbon-arsenic bond.

The initial step in the microbial degradation of this compound is the reduction of the nitro group to an amino group, forming HAPA.[2] HAPA can then be acetylated to form N-acetyl-4-hydroxy-m-arsanilic acid.[2] A critical step in the detoxification and mobilization of arsenic is the cleavage of the carbon-arsenic bond in HAPA, which releases inorganic arsenate (As(V)).[2] As(V) can be subsequently reduced to the more toxic arsenite (As(III)). Both inorganic forms can undergo methylation by aquatic organisms to form MMA and DMA.[10]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of this compound and its metabolites in aquatic organisms is primarily driven by the inorganic arsenic species, which are known to induce oxidative stress and disrupt cellular signaling pathways.

Oxidative Stress

A primary mechanism of arsenic toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.[11] This occurs through the cycling of arsenic between its trivalent and pentavalent states, a process that can generate superoxide radicals and hydrogen peroxide. Oxidative stress can damage cellular components, including lipids, proteins, and DNA.

Key Signaling Pathways Affected by Arsenic

Arsenic exposure has been shown to modulate several critical signaling pathways in aquatic organisms, leading to a range of toxicological effects from apoptosis to altered immune function.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Arsenic compounds are known to activate various components of the MAPK signaling cascade, including ERK, JNK, and p38.[12] Activation of these pathways can lead to diverse cellular responses, including apoptosis, inflammation, and cell proliferation.

-

Nrf2-Keap1 Pathway: The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under conditions of oxidative stress induced by arsenic, Nrf2 dissociates from its inhibitor Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant genes.

-

Hypoxia-Inducible Factor-1α (HIF-1α) Pathway: Recent studies have indicated that this compound can promote the expression of HIF-1α. HIF-1α is a key regulator of cellular responses to low oxygen and is also implicated in angiogenesis and glycolysis. The induction of this pathway by this compound suggests a potential mechanism for its observed carcinogenic effects in some studies.

Conclusion

The aquatic toxicity of this compound is a multifaceted issue, driven by the complex interplay of its degradation and metabolic pathways, and the varied toxicities of the resulting arsenic species. While this compound itself exhibits moderate toxicity, its transformation into highly toxic inorganic arsenic and other metabolites presents a significant and lasting threat to aquatic ecosystems. This guide has synthesized the available data on the quantitative toxicity, experimental methodologies, and mechanistic pathways associated with this compound and its derivatives. A comprehensive understanding of these factors is essential for accurate environmental risk assessment and the development of strategies to mitigate the impact of arsenic contamination in aquatic environments. Further research is warranted to fill the existing data gaps, particularly concerning the chronic toxicity of this compound's organic metabolites and their specific effects on cellular signaling in a wider range of aquatic organisms.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. i-repository.net [i-repository.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Acute aquatic toxicity of arsenic-based chemical warfare agents to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparisons of acute toxicity of selected chemicals to rainbow trout and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ENVIRONMENTAL [oasis-lmc.org]

- 9. mdpi.com [mdpi.com]

- 10. Arsenic toxicity: sources, pathophysiology and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Arsenite-induced liver apoptosis via oxidative stress and the MAPK signaling pathway in marine medaka - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Roxarsone Speciation in Environmental Samples: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxarsone (3-nitro-4-hydroxyphenylarsonic acid) is an organoarsenic compound that was widely used as a feed additive in the poultry industry to control coccidiosis and promote growth.[1][2] Although its use has been largely discontinued in the United States, the historical application of poultry litter containing this compound as a fertilizer has led to the introduction of arsenic into the environment.[2][3] The speciation of this compound in environmental matrices such as soil, water, and poultry litter is of significant concern due to the varying toxicity of its degradation products, which include highly toxic inorganic arsenic species.[3][4] This technical guide provides a comprehensive overview of this compound speciation in environmental samples, including quantitative data, detailed experimental protocols, and visualizations of transformation pathways.

Quantitative Data on this compound and its Metabolites

The concentration of this compound and its metabolites in environmental samples can vary widely depending on factors such as the initial concentration of this compound in poultry feed, the age of the poultry litter, and the biogeochemical conditions of the soil and water.

Table 1: Arsenic Speciation in Poultry Litter

| Arsenic Species | Concentration Range (mg/kg dry weight) | Percentage of Total Arsenic | Reference |

| This compound | 14 - 76 | 36 - 91% | [1][5] |

| Inorganic Arsenic (As(V) + As(III)) | 1.1 - 60 (in composted litter) | 2 - 6% (in fresh litter) | [1][3] |

| 3-Amino-4-hydroxyphenylarsonic acid (HAPA) | Not consistently quantified | 3 - 19% | [3] |

| N-acetyl-4-hydroxy-m-arsanilic acid (N-AHAA) | Not consistently quantified | 3 - 12% | [3] |

| Dimethylarsinic acid (DMA) | Trace | ~1.5% | [1] |

Table 2: Arsenic Speciation in Soil and Water Samples

| Environmental Matrix | Arsenic Species | Concentration Range | Reference |

| Soil (long-term poultry litter application) | Total Arsenic | < 15 - 130 mg/kg | [3][5] |

| This compound | Not consistently detected | [3] | |

| Inorganic Arsenic (As(V) dominant) | Predominant species | [3] | |

| Agricultural Runoff Water | Total Arsenic | 37 - 83 µg/L | [6] |

| This compound | Predominant in runoff from fresh litter | [6] | |

| Inorganic Arsenic (As(V)) | Predominant in runoff from aged litter | [6] | |

| Groundwater (near poultry farms) | Total Arsenic | Above 10 µg/L in some cases | [3][6] |

Experimental Protocols

Accurate determination of this compound and its metabolites requires robust extraction and analytical techniques. High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is the most widely used method for arsenic speciation.[7][8]

Extraction of Arsenic Species from Soil and Poultry Litter

This protocol is a composite of methodologies described in the literature.[9][10]

Materials:

-

Extraction Solution: 0.1 M NaH2PO4 + 0.1 M H3PO4 (9:1, v/v)

-

Centrifuge

-

Shaker

-

Syringe filters (0.45 µm)

Procedure:

-

Weigh 1-5 g of air-dried and sieved (<2 mm) soil or homogenized poultry litter into a centrifuge tube.

-

Add 20 mL of the extraction solution to the tube.

-

Shake the mixture for 12-24 hours at room temperature.

-

Centrifuge the suspension at 4000-5000 rpm for 15-20 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

The filtrate is now ready for HPLC-ICP-MS analysis. Store at 4°C if not analyzed immediately.

Solid Phase Extraction (SPE) for Water Samples

This protocol is a generalized procedure for the extraction of organoarsenicals from water samples.[11][12][13]

Materials:

-

SPE Cartridges (e.g., Oasis HLB, C18, or specific anion/cation exchange cartridges)

-

Methanol (for conditioning)

-

Deionized water (for equilibration)

-

Elution solvent (e.g., methanol, acidified methanol)

-

SPE manifold

Procedure:

-

Conditioning: Pass 5-10 mL of methanol through the SPE cartridge.

-

Equilibration: Pass 5-10 mL of deionized water through the cartridge. Do not let the cartridge run dry.

-

Loading: Pass the water sample (acidified to pH ~2-3 for better retention of some species) through the cartridge at a flow rate of 1-2 mL/min.

-

Washing (optional): Wash the cartridge with 5-10 mL of deionized water to remove interfering substances.

-

Elution: Elute the retained arsenic species with a small volume (1-5 mL) of the appropriate elution solvent.

-

The eluate can be evaporated and reconstituted in the HPLC mobile phase for analysis.

HPLC-ICP-MS Analysis

The following are typical parameters for the speciation of this compound and its metabolites.[7][8][10][14]

HPLC System:

-

Column: Anion-exchange column (e.g., Hamilton PRP-X100, Agilent G3288-80000) or a C18 reversed-phase column.

-

Mobile Phase A: 2 mM Ammonium phosphate buffer (pH adjusted to ~6.0)

-

Mobile Phase B: 60 mM Ammonium phosphate buffer (pH adjusted to ~8.5)

-

Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more strongly retained species.

-

Flow Rate: 1.0 - 1.5 mL/min

-

Injection Volume: 20 - 100 µL

ICP-MS System:

-

RF Power: 1500 - 1600 W

-

Plasma Gas Flow: 15 L/min

-

Carrier Gas Flow: ~1 L/min

-

Monitored m/z: 75 (Arsenic)

-

Collision/Reaction Cell: Helium or hydrogen can be used to minimize argon-based interferences (e.g., ArCl+ on m/z 75).

Transformation Pathways of this compound

This compound can be transformed in the environment through both microbial and abiotic pathways.

Microbial Degradation of this compound

Microorganisms play a crucial role in the degradation of this compound, particularly under anaerobic conditions.[3][15] The initial and most critical step is the reduction of the nitro group to an amino group, forming HAPA.[3] This is followed by the cleavage of the carbon-arsenic (C-As) bond, releasing inorganic arsenic.[3]

Abiotic Degradation of this compound

This compound can also be degraded by abiotic processes, primarily photolysis.[4] Sunlight can induce the cleavage of the C-As bond, leading to the formation of inorganic arsenic.[4] The presence of certain minerals, such as goethite, can accelerate this process.[16]

Experimental Workflow for this compound Speciation

The overall workflow for the analysis of this compound speciation in environmental samples involves sample collection, preparation, and instrumental analysis.

Conclusion

The speciation of this compound in environmental samples is a complex process influenced by a variety of biotic and abiotic factors. Understanding the transformation pathways and the distribution of different arsenic species is crucial for assessing the environmental risk associated with the historical use of this poultry feed additive. The methodologies outlined in this guide provide a framework for the accurate and reliable quantification of this compound and its metabolites, which is essential for environmental monitoring and remediation efforts. Further research is needed to fully elucidate the enzymatic mechanisms of this compound degradation and to develop more effective strategies for mitigating arsenic contamination in the environment.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Arsenic speciation and reactivity in poultry litter [pubs.usgs.gov]

- 3. mdpi.com [mdpi.com]

- 4. Photodegradation of this compound in poultry litter leachates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. www1.udel.edu [www1.udel.edu]

- 6. agnr.umd.edu [agnr.umd.edu]

- 7. agilent.com [agilent.com]

- 8. jfda-online.com [jfda-online.com]

- 9. researchgate.net [researchgate.net]

- 10. Inorganic arsenic speciation analysis in food using HPLC/ICP-MS: Method development and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 12. weber.hu [weber.hu]

- 13. researchgate.net [researchgate.net]

- 14. analytik-jena.fr [analytik-jena.fr]

- 15. Biotransformation of 3-nitro-4-hydroxybenzene arsonic acid (this compound) and release of inorganic arsenic by Clostridium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

The Rise and Fall of Roxarsone: A Technical Review of Its Use in Animal Feed

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxarsone, an organoarsenic compound, was historically used for decades as a feed additive in the poultry and swine industries. Its primary functions were to promote growth, improve feed efficiency, and control coccidiosis, a common intestinal parasitic disease.[1][2][3] Despite its efficacy, growing concerns over the presence of inorganic arsenic, a known carcinogen, in animal tissues led to the voluntary suspension of its sales in the United States in 2011 and a formal withdrawal of approval by the Food and Drug Administration (FDA) for most uses by 2014.[1][3] This technical guide provides an in-depth review of the historical use of this compound, detailing its application, the analytical methods for its detection, and the biological pathways it influences.

Data Presentation: Historical Use and Dosage

This compound was administered to poultry and swine at varying concentrations, typically mixed into their feed. The dosages were carefully regulated to achieve the desired effects while minimizing toxicity. Below are tables summarizing the historically approved dosage levels for chickens, turkeys, and swine.

Table 1: Approved this compound Dosage in Poultry Feed

| Species | Purpose | Dosage ( g/ton of feed) |

| Growing Chickens | Growth promotion, feed efficiency, improved pigmentation, coccidiosis prevention | 22.7 - 45.5[4] |

| 50[5] | ||

| Growing Turkeys | Growth promotion, feed efficiency, coccidiosis prevention | 50[5] |

Table 2: Approved this compound Dosage in Swine Feed

| Age Group | Purpose | Dosage (mg/kg of feed) |

| Young Pigs (6-10 weeks) | Growth promotion, dysentery treatment | Recommended levels were significantly lower than the toxic dose of 133 mg/kg that led to poisoning incidents.[6] |

Experimental Protocols

The detection and quantification of this compound and its metabolites in animal feed and tissues have been crucial for both regulatory monitoring and research. Various analytical methods have been employed, with High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) being a prominent technique for arsenic speciation.

Determination of this compound in Animal Feed (AOAC Official Method 971.47 - Spectrophotometric)

This method provides a foundational approach for the quantification of this compound in feed.

-

Extraction:

-

Protein Precipitation:

-

Interference Removal and Quantification:

Arsenic Speciation in Poultry Tissue by HPLC-ICP-MS

This advanced technique allows for the separation and quantification of different arsenic species, including this compound and inorganic arsenic.

-

Sample Preparation (Chicken Liver/Muscle):

-

Homogenize the tissue sample.

-

Perform an extraction using a suitable solvent. One method utilizes artificial gastric juice for extraction.[8] Another approach for various arsenic species involves a methanol-water (1:1, v/v) solution with ultrasonic water bath treatment.[9] For inorganic arsenic specifically, an extraction with 1% (w/w) nitric acid (HNO₃) containing 0.2 M hydrogen peroxide (H₂O₂) under sonication at 80°C for 30 minutes has been used.[10]

-

Centrifuge the mixture and filter the supernatant to obtain a clear extract for analysis.[10]

-

-

Chromatographic Separation (HPLC):

-

Column: A common choice is an anion-exchange column, such as the Dionex IonPac AS14 or a Hamilton PRP-X100.[9][10]

-

Mobile Phase: The composition of the mobile phase is critical for separating the different arsenic species. A gradient elution with ammonium carbonate has been successfully used.[8] Another system employs a mobile phase of 50 mmol/L diammonium hydrogen phosphate ((NH₄)₂HPO₄) at pH 7.3.[9]

-

Injection Volume: Typically 20 µL of the prepared sample extract is injected.[10]

-

-

Detection (ICP-MS):

-

The eluent from the HPLC is introduced into the ICP-MS.

-

The instrument is tuned to monitor the mass-to-charge ratio (m/z) of arsenic (⁷⁵As).

-

Quantification is achieved by comparing the signal intensity of the samples to that of known standards for each arsenic species.

-

Signaling Pathways and Biological Mechanisms

Mechanism of Growth Promotion: Angiogenesis

One of the proposed mechanisms for this compound's growth-promoting effects is its ability to induce angiogenesis, the formation of new blood vessels. This process is critical for tissue growth and repair. Research has indicated that this compound stimulates angiogenesis through the PI3K/Akt and HIF-1α signaling pathways.[11][12][13]

This compound upregulates the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[14] It also activates the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[11][12] This activation leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of cellular responses to low oxygen.[13] HIF-1α, in turn, induces the expression of Vascular Endothelial Growth Factor (VEGF) and promotes glycolysis, both of which are essential for angiogenesis.[13]

Metabolic Pathway: Conversion to Inorganic Arsenic

A significant concern with the use of this compound was its potential conversion to the more toxic inorganic arsenic. While a small amount of in vivo metabolism was observed, a substantial portion of this transformation occurs in the environment, particularly in poultry litter, through microbial activity.[3][15]

In anaerobic environments like poultry litter, microorganisms, particularly Clostridium species, play a key role in the biotransformation of this compound.[15] The initial step is the reduction of the nitro group on the this compound molecule by microbial nitroreductases, resulting in the formation of 3-amino-4-hydroxyphenylarsonic acid (HAPA).[15] Subsequent microbial processes lead to the cleavage of the carbon-arsenic (C-As) bond, releasing inorganic arsenic (arsenite, As(III), and arsenate, As(V)) into the environment.[15]

Conclusion

The use of this compound in animal feed exemplifies the complex interplay between agricultural productivity, animal health, and human safety. While it offered tangible benefits in animal production, the potential for the accumulation of carcinogenic inorganic arsenic in the food chain ultimately led to its discontinuation in many parts of the world. The analytical methods and understanding of its biological mechanisms developed during its use continue to be relevant for monitoring environmental arsenic contamination and for the broader field of toxicology and drug development. This guide provides a comprehensive overview for professionals seeking to understand the scientific and regulatory history of this once-common feed additive.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. fda.gov [fda.gov]

- 4. This compound, Inorganic Arsenic, and Other Arsenic Species in Chicken: A U.S.-Based Market Basket Sample - PMC [pmc.ncbi.nlm.nih.gov]

- 5. advacarepharma.com [advacarepharma.com]

- 6. This compound (3-nitro-4-hydroxyphenylarsonic acid) poisoning in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. [Simultaneous determination of 7 arsenic species in chicken muscle and chicken liver with high performance liquid chromatography-inductively coupled plasma mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of Eight Arsenic Species Compounds in Livestock and Poultry Meat Products by HPLC-ICP-MS [zpxb.xml-journal.net]

- 10. Inorganic arsenic speciation analysis in food using HPLC/ICP-MS: Method development and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound induces angiogenesis via PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound induces angiogenesis via PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A Recombinant Lentiviral Vegfr2-Silencing Vector Attenuates this compound-Promoted Growth of Rat Vascular Endothelial Cells and Angiogenesis in Matrigel Plug and B16F10 Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biotransformation of 3-nitro-4-hydroxybenzene arsonic acid (this compound) and release of inorganic arsenic by Clostridium species - PubMed [pubmed.ncbi.nlm.nih.gov]

roxarsone degradation pathways under anaerobic conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anaerobic degradation pathways of roxarsone, an organoarsenic compound formerly used as a feed additive in the poultry industry. Understanding these transformation processes is critical for environmental risk assessment, bioremediation strategies, and comprehending the fate of arsenic in anaerobic environments.

Core Degradation Pathways

Under anaerobic conditions, the microbial degradation of this compound primarily proceeds through a two-step process. The initial and rapid transformation is the reduction of the nitro group, followed by a slower cleavage of the carbon-arsenic (C-As) bond.

The predominant anaerobic biotransformation of this compound begins with the reduction of its nitro group (-NO₂) to an amino group (-NH₂), resulting in the formation of 3-amino-4-hydroxybenzene arsonic acid (HAPA)[1][2][3][4]. This initial step is microbially mediated and can be enhanced by the presence of electron-donating substrates such as glucose, lactate, and hydrogen gas[2][3][5]. Various anaerobic bacteria, notably Clostridium species, have been identified as key players in this conversion[1][6][7].

The subsequent and slower phase of degradation involves the cleavage of the C-As bond in HAPA. This crucial step releases the arsenic from the benzene ring, leading to the formation of more toxic inorganic arsenic species, primarily arsenite (As(III)) and to a lesser extent, arsenate (As(V))[2][5]. This cleavage has been reported to occur under methanogenic and sulfate-reducing conditions[2][3][4]. While HAPA is the main intermediate, other minor transformation products, such as N-acetyl-4-hydroxy-m-arsanilic acid, have also been observed[5].

The overall degradation of this compound is significantly more efficient in anaerobic environments compared to aerobic conditions[5][8]. The organic-rich conditions found in environments like poultry litter compost provide an ideal setting for microbial communities to facilitate this transformation[1][5][6].

The following diagram illustrates the primary anaerobic degradation pathway of this compound.

References